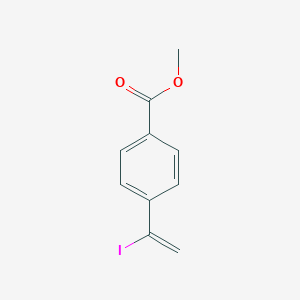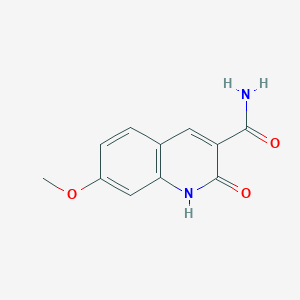
Methyl 4-(1-iodoethenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 1-iodoethenyl group and a methyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-iodoethenyl)-, methyl ester typically involves the iodination of a suitable precursor followed by esterification. One common method involves the reaction of 4-vinylbenzoic acid with iodine in the presence of a catalyst to introduce the iodine atom at the desired position. The resulting product is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated benzoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(1-iodoethenyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis in the presence of esterases. These interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(1-bromoethenyl)-, methyl ester
- Benzoic acid, 4-(1-chloroethenyl)-, methyl ester
- Benzoic acid, 4-(1-fluoroethenyl)-, methyl ester
Uniqueness
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, providing a versatile tool for synthetic chemists.
Eigenschaften
Molekularformel |
C10H9IO2 |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
methyl 4-(1-iodoethenyl)benzoate |
InChI |
InChI=1S/C10H9IO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
BPDNMWCIEBCQKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





